molecular formula C20H24N10O2S2 B11075738 (2Z)-2-[(1S,2S,5R)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred na

(2Z)-2-[(1S,2S,5R)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred na

Cat. No.: B11075738
M. Wt: 500.6 g/mol
InChI Key: XBXYAPSMELSIRP-PEKGJTLLSA-N
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Description

This complex compound has a fascinating structure, combining elements from various chemical classes. Let’s break it down:

    IUPAC Name: (2Z)-2-[(1S,2S,5R)-2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide

    Molecular Formula: C₂₃H₂₉N₇O₃S₃

    Stereochemistry: (2Z) configuration around the double bond

Preparation Methods

Unfortunately, specific synthetic routes and industrial production methods for this compound are not widely documented. we can infer that it involves intricate steps due to its complex structure. Researchers likely employ multistep syntheses, utilizing various protecting groups and functional group transformations.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thioxo group (S=O) may undergo oxidation to form a sulfone (S=O₂).

    Reduction: Reduction of the triazole ring (N₃) could yield a tetrazole ring (N₄H).

    Substitution: The tetrazole moiety may participate in nucleophilic substitution reactions.

    Cyclization: The bicyclo[3.2.1]octane system can undergo ring-opening or ring-closing reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like mCPBA or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Cyclization: Acidic or basic conditions to promote ring formation.

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates would be crucial.

Scientific Research Applications

This compound’s applications span several fields:

    Medicine: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

    Chemical Biology: Study its interactions with biological macromolecules (proteins, nucleic acids).

    Materials Science: Explore its use in designing novel materials (e.g., sensors, catalysts).

    Pharmacology: Assess its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The compound likely interacts with specific cellular targets. Further research is needed to elucidate its precise mechanism. Potential targets include enzymes, receptors, or signaling pathways.

Comparison with Similar Compounds

: Note: The compound name provided is highly complex, and its existence may be limited to theoretical studies or specialized research.

Properties

Molecular Formula

C20H24N10O2S2

Molecular Weight

500.6 g/mol

IUPAC Name

[(Z)-[(1S,2S,5R)-2-[4-ethyl-3-[[5-(4-methylphenyl)tetrazol-2-yl]methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C20H24N10O2S2/c1-3-28-16(9-29-26-17(23-27-29)12-6-4-11(2)5-7-12)25-30(20(28)34)14-8-13(22-24-19(21)33)18-31-10-15(14)32-18/h4-7,14-15,18H,3,8-10H2,1-2H3,(H3,21,24,33)/b22-13-/t14-,15+,18+/m0/s1

InChI Key

XBXYAPSMELSIRP-PEKGJTLLSA-N

Isomeric SMILES

CCN1C(=NN(C1=S)[C@H]2C/C(=N/NC(=S)N)/[C@@H]3OC[C@H]2O3)CN4N=C(N=N4)C5=CC=C(C=C5)C

Canonical SMILES

CCN1C(=NN(C1=S)C2CC(=NNC(=S)N)C3OCC2O3)CN4N=C(N=N4)C5=CC=C(C=C5)C

Origin of Product

United States

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